PEP4C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

Target of Action

PEP4C, also known as GluR4cr, primarily targets the C-terminus of the GluA2 subunit of the AMPA receptor and the N-ethylmaleimide-sensitive fusion protein (NSF) . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system . NSF is a protein involved in the fusion of vesicles in the cell, playing a crucial role in neurotransmitter release .

Mode of Action

This compound acts as an inactive control peptide analog of pep2m , a peptide inhibitor . It inhibits the interaction between the C-terminus of the GluA2 subunit and NSF . This interaction is essential for the regulation of synaptic transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the AMPA receptor cycling . This pathway plays a significant role in synaptic transmission and plasticity . By inhibiting the interaction between the GluA2 subunit and NSF, this compound can potentially affect the regulation of this pathway .

Pharmacokinetics

Peptides are generally well-absorbed and distributed throughout the body, but they can be rapidly metabolized and excreted, which may impact their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of synaptic transmission . By inhibiting the interaction between the GluA2 subunit and NSF, this compound may affect the cycling of AMPA receptors, potentially influencing synaptic plasticity and neurotransmission .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can generally influence the activity and stability of peptides

生化分析

Biochemical Properties

PEP4C is an inactive control peptide analog of pep2m, a peptide inhibitor of the interaction between the C-terminus of the GluA2 (AMPA receptor) subunit and N-ethylmaleimide-sensitive fusion protein (NSF) . It interacts with various enzymes, proteins, and other biomolecules, significantly influencing biochemical reactions .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes . It influences cell function by altering cytosolic calcium and NFAT activity, along with the transcriptional up-regulation of canonical targets PTGS2 and IL6 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an inactive control peptide analog of pep2m, inhibiting the interaction between the C-terminus of the GluA2 (AMPA receptor) subunit and NSF .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways

Transport and Distribution

This compound is transported and distributed within cells and tissues

准备方法

Synthetic Routes and Reaction Conditions

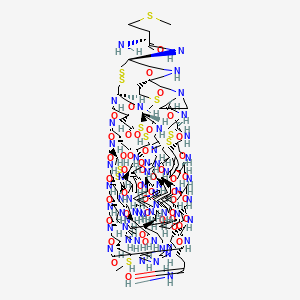

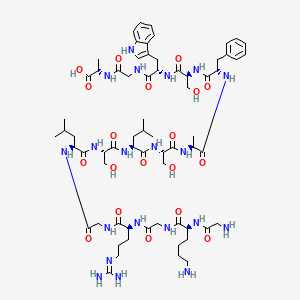

PEP4C is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

While this compound is primarily produced for research purposes, industrial-scale production would follow similar principles as SPPS but with optimizations for larger batch sizes. This includes automated peptide synthesizers and large-scale purification systems to ensure high purity and yield.

化学反应分析

Types of Reactions

PEP4C can undergo various chemical reactions, including:

Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other residues to create analogs of this compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products Formed

Oxidation: Methionine sulfoxide-containing this compound.

Reduction: Reduced this compound with free thiols.

Substitution: This compound analogs with modified amino acid residues.

科学研究应用

PEP4C is widely used in scientific research, particularly in the study of synaptic transmission and plasticity. Its applications include:

Chemistry: Used as a control peptide in studies involving peptide synthesis and modification.

Biology: Helps in understanding the role of AMPA receptors in neuronal communication and plasticity.

Industry: Utilized in the development of research tools and assays for studying protein-protein interactions

相似化合物的比较

PEP4C is similar to other control peptides used in research, such as pep2m. its uniqueness lies in its specific sequence and its role as an inactive analog. Similar compounds include:

pep2m: An active peptide inhibitor of the GluA2-NSF interaction.

GluR4b: Another control peptide with a different sequence but similar function.

GluR4a: A peptide with a different target but used in similar research contexts

This compound’s specificity and inactivity make it an essential tool for distinguishing the effects of active peptides in various experimental setups.

属性

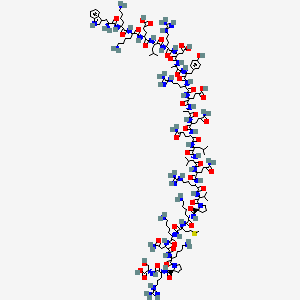

IUPAC Name |

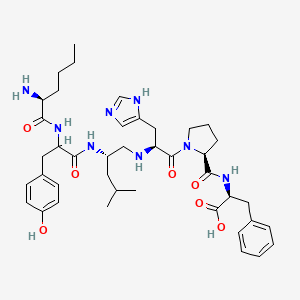

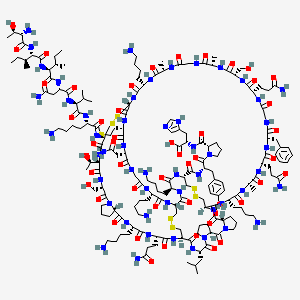

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H91N17O13S/c1-26(2)37(46(76)58-28(4)38(68)59-30(14-7-10-21-50)42(72)64-35(25-66)45(75)57-27(3)39(69)63-34(47(77)78)17-18-36(53)67)65-44(74)31(15-8-11-22-51)61-43(73)33(19-24-79-5)62-41(71)32(16-12-23-56-48(54)55)60-40(70)29(52)13-6-9-20-49/h26-35,37,66H,6-25,49-52H2,1-5H3,(H2,53,67)(H,57,75)(H,58,76)(H,59,68)(H,60,70)(H,61,73)(H,62,71)(H,63,69)(H,64,72)(H,65,74)(H,77,78)(H4,54,55,56)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDVEKDEUNWDBZ-SKYKFSGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H91N17O13S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1146.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of PEP4c in the context of the research paper on synaptic strength changes in the hippocampus?

A1: The research paper focuses on understanding the mechanisms behind changes in synaptic strength, specifically focusing on the CA1 region of the hippocampus []. Long-Term Potentiation (LTP) is a key process in synaptic strengthening. The researchers used a voltage pulse (VP) protocol to mimic the calcium influx triggered by LTP induction. This protocol led to an increase in the amplitude of miniature excitatory postsynaptic currents (mEPSCs), indicating enhanced synaptic strength.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)